molecular formula CH3NCO<br>C2H3NO B166313 (Methylimino)(oxo)methane CAS No. 624-83-9

(Methylimino)(oxo)methane

Cat. No. B166313
CAS RN: 624-83-9
M. Wt: 57.05 g/mol
InChI Key: HAMGRBXTJNITHG-UHFFFAOYSA-N
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Patent
US04391758

Procedure details

A solution of carbamoyl chloride in a suitable solvent such as chlorobenzene is introduced by line 1 into reactor 3 and a slight excess of 1,3-dimethylurea in chlorobenzene usually containing some 1,3-dimethylurea hydrochloride in chlorobenzene is added by line 2 to reactor 3 which is operated at 30° to 40° C. A slurry of 1,3-dimethylurea hydrochloride (solid phase) and methyl isocyanate in chlorobenzene (liquid phase) is formed and the slurry is removed by line 4 to filter 5. The liquid phase from the filter is removed by line 6 to distillation column 7 wherein the solution is distilled to remove methyl isocyanate by line 8 after condensation in condensor 9. The chlorobenzene solvent from distillation column 7 is passed by line 10 to wash the filter and obtain a slurry of chlorobenzene and 1,3-dimethylurea hydrochloride.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3-dimethylurea hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)N.[CH3:5][NH:6][C:7]([NH:9][CH3:10])=[O:8].Cl.[CH3:12][NH:13][C:14](NC)=[O:15]>ClC1C=CC=CC=1>[ClH:4].[CH3:5][NH:6][C:7]([NH:9][CH3:10])=[O:8].[CH3:12][N:13]=[C:14]=[O:15] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)NC
Name
1,3-dimethylurea hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC(=O)NC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added by line 2 to reactor 3 which
CUSTOM
Type
CUSTOM
Details
is operated at 30° to 40° C

Outcomes

Product
Name
Type
product
Smiles
Cl.CNC(=O)NC
Name
Type
product
Smiles
CN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.